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molecular formula C8H8N2O2S B1603450 ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate CAS No. 238749-53-6

ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate

Cat. No. B1603450
M. Wt: 196.23 g/mol
InChI Key: BXACPZGBYFAFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085583B2

Procedure details

(Z)-ethyl 2-azido-3-(thiazol-5-yl)acrylate (9 g, 40.18 mmol) was dissolved in anhydrous toluene (100 mL), and the resulting reaction was allowed to stir for 2 hours at 120° C. The reaction mixture was concentrated and purified by column chromatograph on silica gel eluted with (petrol ether/acetic ester 15:1→10:1→8:1) to give the title compound (5 g, 63.5%) as an yellow solid. LCMS (M+H+) m/z: calcd. 196.03. found 196.9.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
63.5%

Identifiers

REACTION_CXSMILES
[N:1](/[C:4](=[CH:10]\[C:11]1[S:15][CH:14]=[N:13][CH:12]=1)/[C:5]([O:7][CH2:8][CH3:9])=[O:6])=[N+]=[N-]>C1(C)C=CC=CC=1>[S:15]1[C:11]2[CH:10]=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[NH:1][C:12]=2[N:13]=[CH:14]1

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
N(=[N+]=[N-])\C(\C(=O)OCC)=C/C1=CN=CS1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
to stir for 2 hours at 120° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatograph on silica gel
WASH
Type
WASH
Details
eluted with (petrol ether/acetic ester 15:1→10:1→8:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1C=NC2=C1C=C(N2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 63.5%
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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